molecular formula C23H29N3O4S B2607853 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-dimethylphenyl)ethanediamide CAS No. 896290-46-3

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No.: B2607853
CAS No.: 896290-46-3
M. Wt: 443.56
InChI Key: YSRSMWNRJUQSPE-UHFFFAOYSA-N
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Description

N-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-dimethylphenyl)ethanediamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of sulfonamide and oxalamide derivatives. It features a molecular structure that incorporates a 2,5-dimethylbenzenesulfonyl group linked to a pyrrolidine ring, which is further connected via a methylene bridge to an N-(2,4-dimethylphenyl)oxalamide group . This specific architecture is characterized by defined torsion angles and dihedral angles between the aromatic ring systems, which can influence its three-dimensional conformation and intermolecular interactions, such as the formation of hydrogen-bonded dimers often observed in similar crystalline structures . While the specific biological mechanism of action and research applications for this compound are not fully detailed in the published literature, its structural components are prominent in pharmaceutical research. The benzenesulfonamide moiety is a common pharmacophore found in compounds with a wide range of biological activities. Similarly, oxalamide derivatives are explored for their potential as building blocks and ligands in various chemical and biochemical contexts . Researchers may find this compound valuable for probing new pathways in drug discovery, developing enzyme inhibitors, or as a synthetic intermediate for more complex molecules. This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-15-8-10-20(18(4)12-15)25-23(28)22(27)24-14-19-6-5-11-26(19)31(29,30)21-13-16(2)7-9-17(21)3/h7-10,12-13,19H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSMWNRJUQSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide typically involves multiple steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The pyrrolidine ring contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Modified Amide Substituents

N-Cycloheptyl-N′-({1-[(2,5-Dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide (RN: 896288-35-0)
  • Key Differences : The cycloheptyl group replaces the 2,4-dimethylphenyl substituent on the amide nitrogen.
  • Steric bulk from the cycloheptyl moiety may alter binding kinetics in hydrophobic pockets of target proteins.
  • Synthetic Relevance : Both compounds likely employ similar coupling agents (e.g., carbodiimides) for amide bond formation, as seen in .
General Trends in Ethanediamide Derivatives
  • Aromatic vs. Aliphatic Substituents :
    • Aromatic groups (e.g., 2,4-dimethylphenyl) enhance π-π stacking interactions in target binding, whereas aliphatic groups (e.g., cycloheptyl) prioritize lipophilicity.
    • Melting points (MP) may vary due to differences in crystallinity; however, explicit data for the target compound are unavailable.

Sulfonamide-Containing Analogues

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structural Divergence: Incorporates a pyrazolo[3,4-d]pyrimidine core and chromenone moiety, unlike the ethanediamide linker.
  • Functional Implications :
    • The sulfonamide group, common to both compounds, improves pharmacokinetic stability but targets distinct pathways (e.g., kinase inhibition vs. protease modulation) .
    • The fused heterocyclic system in this analog suggests higher target specificity for kinases or chromatin-modifying enzymes.

Thiazolidinedione Derivatives

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
  • Core Structure : Features a thiazolidinedione ring instead of ethanediamide.
  • Pharmacological Context: Thiazolidinediones are known for PPARγ agonism (e.g., antidiabetic drugs), whereas ethanediamides lack this activity.
  • Synthetic Overlap : Both classes utilize carbodiimide-mediated coupling, but divergent functional groups lead to distinct biological profiles .

Biological Activity

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Pyrrolidine ring
  • Sulfonyl group from 2,5-dimethylbenzenesulfonic acid
  • Ethanediamide moiety

This structure contributes to its diverse biological activities and interactions with various biological targets.

PropertyValue
Molecular FormulaC21H26N4O4S
Molecular Weight430.5 g/mol
CAS Number896287-44-8

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group enhances its binding affinity to proteins, potentially leading to the inhibition of enzyme activities or modulation of signal transduction pathways within cells. This mechanism positions the compound as a candidate for therapeutic applications such as anti-inflammatory and anticancer treatments.

Biological Activity Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor and its interactions with various biological pathways. Key findings include:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases.
  • Receptor Interaction : Research indicates that it may interact with certain receptors, influencing cellular signaling pathways that could lead to therapeutic benefits in cancer treatment.

Case Studies

  • Anti-inflammatory Properties : A study evaluated the compound's effects on inflammatory markers in vitro, showing a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.
  • Anticancer Activity : In another case study involving cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in malignant cells through caspase activation pathways.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. It serves as a valuable building block in organic synthesis and pharmaceutical development.

Synthetic Route Overview

  • Formation of the pyrrolidine ring
  • Introduction of the sulfonyl group
  • Addition of the 2,4-dimethylphenyl group

This synthetic versatility allows for modifications that can enhance biological activity or target specificity.

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